5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine
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Overview
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a pyridinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine typically involves the formation of the dioxolane ring followed by its attachment to the phenyl group and subsequent coupling with the pyridinamine. One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . This intermediate is then subjected to further reactions to introduce the phenyl and pyridinamine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of eco-friendly reductants such as glucose in alkaline medium for the reduction steps . The process may also involve continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under strong acidic conditions.
Reduction: Reduction of nitro groups to amines using reagents like sodium arsenite or alkali metal borohydrides.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, or CrO3 in acidic medium.
Reduction: Sodium arsenite, sodium alkoxides, Zn-BiCl3, or selective catalytic hydrogenation.
Substitution: Electrophiles such as RCOCl, RCHO, or CH3I in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism by which 5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be mediated by electron-transfer and proton-transfer mechanisms . Additionally, it may act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Shares the dioxolane ring structure and is used in similar applications.
Difenoconazole: Contains a dioxolane ring and is used as a fungicide.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Another compound with a dioxolane ring used in organic synthesis.
Uniqueness
5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine is unique due to its combination of a dioxolane ring with a pyridinamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of reactions and applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-[4-(1,3-dioxolan-2-yl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C14H14N2O2/c15-13-6-5-12(9-16-13)10-1-3-11(4-2-10)14-17-7-8-18-14/h1-6,9,14H,7-8H2,(H2,15,16) |
InChI Key |
PJKHELRJVYJOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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